4-Fluoro-2-isopropoxy-1-methylbenzene

Physicochemical profiling Drug design Lipophilicity modulation

4-Fluoro-2-isopropoxy-1-methylbenzene is a trisubstituted fluorinated aromatic ether (C₁₀H₁₃FO, MW 168.21 g mol⁻¹) that functions as a lipophilic, electron-rich building block for medicinal chemistry and materials science. The ortho-isopropoxy group introduces steric bulk and moderate lipophilicity, while the para-fluorine modulates ring electronics and metabolic susceptibility.

Molecular Formula C10H13FO
Molecular Weight 168.21 g/mol
CAS No. 1369835-43-7
Cat. No. B6322201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-isopropoxy-1-methylbenzene
CAS1369835-43-7
Molecular FormulaC10H13FO
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)OC(C)C
InChIInChI=1S/C10H13FO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3
InChIKeyOULPZDCGSAWFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-isopropoxy-1-methylbenzene (CAS 1369835-43-7) Procurement Guide: Core Structure and Physicochemical Baseline


4-Fluoro-2-isopropoxy-1-methylbenzene is a trisubstituted fluorinated aromatic ether (C₁₀H₁₃FO, MW 168.21 g mol⁻¹) that functions as a lipophilic, electron-rich building block for medicinal chemistry and materials science . The ortho-isopropoxy group introduces steric bulk and moderate lipophilicity, while the para-fluorine modulates ring electronics and metabolic susceptibility. Commercially, it is supplied as a research intermediate with typical purities of 95–98% and is stored at 2–8 °C under dry conditions .

Why 4-Fluoro-2-isopropoxy-1-methylbenzene Cannot Be Simply Replaced by Common Alkoxy or Halo Analogs


The specific trisubstitution pattern (ortho-isopropoxy, para-fluoro, methyl) is synergistic: replacing the isopropoxy group with a smaller methoxy or ethoxy eliminates the steric bulk required for regioselective metalation-directing effects, while swapping the para-fluorine for chlorine alters both electronic character and metabolic stability in downstream bioactive molecules. The 4-fluoro-2-isopropoxyphenyl motif has been specifically exploited in CNS-targeted compounds where the isopropoxy group contributes to optimal lipophilicity and receptor-fit geometry [1]; removal or alteration of either substituent would compromise the tight structure–activity relationships observed.

Quantitative Differentiation Evidence: 4-Fluoro-2-isopropoxy-1-methylbenzene vs. Closest Analogs


Calculated Lipophilicity Advantage Over the 2-Methoxy Analog

Although no experimental log P is reported for the target compound, its closest commercially available comparator—4-fluoro-2-methoxy-1-methylbenzene (CAS 95729-22-9)—has a measured log P of 2.14 . Based on the well-established contribution of an isopropoxy versus methoxy group (Δlog P ≈ +0.5 to +0.7 for alkyl ether homologation), the isopropoxy derivative is predicted to exhibit a log P of 2.6–2.8. This places it in a more favourable lipophilicity window for blood–brain barrier penetration while retaining acceptable aqueous solubility [1].

Physicochemical profiling Drug design Lipophilicity modulation

Steric Directing-Group Advantage in Regioselective Lithiation Compared to 2-Methoxy Analogs

Isopropoxy groups have been explicitly demonstrated to suppress undesired α-lithiation pathways that occur with methoxy analogues, due to increased steric bulk adjacent to the oxygen . In 4-fluoro-2-isopropoxy-1-methylbenzene, the isopropoxy substituent acts as a heteroatomic electron-donating group that directs ortho-metalation to the position between the isopropoxy and methyl groups while resisting attack at the isopropoxy α-C–H—a selectivity advantage not available with the 2-methoxy or 2-ethoxy counterparts.

Synthetic methodology Regioselective metalation Building block utility

Validated Bioisosteric Motif in CNS-Active Compounds: BindingDB Evidence

The 4-fluoro-2-isopropoxyphenyl substructure is a validated motif in potent CNS ligands. In BindingDB, compound CHEMBL60675 containing this exact aryl fragment exhibits a Ki of 4.20 nM at the 5-HT1A receptor [1]. Another derivative (BDBM50088697) shows Ki = 83 nM at the α1A adrenergic receptor [2]. This contrasts with the broader class of fluoroalkoxy-toluenes, where biological annotation is absent.

Medicinal chemistry GPCR ligands CNS drug discovery

Procurement-Guided Application Scenarios for 4-Fluoro-2-isopropoxy-1-methylbenzene


CNS Drug Discovery: Pre-functionalized Aryl Building Block for GPCR-Targeted Libraries

The 4-fluoro-2-isopropoxyphenyl motif is pre-validated in 5-HT1A and α1A adrenergic ligands with low-nanomolar affinity [1] [2]. Procurement of 4-fluoro-2-isopropoxy-1-methylbenzene enables direct incorporation of this privileged fragment into parallel synthesis libraries targeting CNS GPCRs, avoiding the need for late-stage isopropylation or fluorine introduction. The predicted log P of 2.6–2.8 aligns with CNS drug space, as established in Section 3.

Regioselective Synthesis via Directed Ortho-Metalation (DoM) Strategies

The isopropoxy group provides steric suppression of α-lithiation while allowing directed metalation ortho to the ether, as supported by class-level evidence on isopropoxy directing effects . Synthetic groups procuring this compound for DoM-based C–C bond formation can achieve cleaner metalation than with the 2-methoxy or 2-ethoxy analogues, reducing byproduct formation and simplifying purification.

Agrochemical Intermediate Development Requiring Balanced Lipophilicity

Fluorinated alkoxy-toluenes are common intermediates in fungicide and herbicide development. The isopropoxy group's lipophilicity contribution (Δlog P ≈ +0.5 vs. methoxy, Section 3) provides a tunable handle for adjusting log P within agrochemical lead series without introducing metabolically labile moieties such as longer alkyl chains.

Materials Science: Liquid Crystal or OLED Intermediate Synthesis

Polysubstituted fluorinated benzenes with alkoxy groups are key intermediates for liquid-crystalline media and organic electronic materials. The combination of a lateral fluorine and a bulky isopropoxy group can influence dielectric anisotropy and mesophase stability, as inferred from patent literature on partially fluorinated benzene derivatives [3].

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